1-Cycloheptylpiperazine

Description

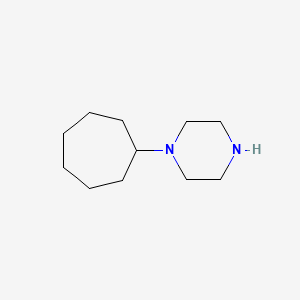

1-Cycloheptylpiperazine is a piperazine derivative characterized by a cycloheptyl group (seven-membered cycloalkyl ring) attached to the nitrogen atom of the piperazine core. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol and a boiling point of 68–70°C at 1.0 mmHg . This compound is commercially available with a purity of 98% and is primarily used in research and development contexts . Unlike many psychoactive piperazine derivatives, this compound lacks extensive pharmacological characterization, though its structural analogs (e.g., MT-45) have been studied for analgesic properties .

Properties

IUPAC Name |

1-cycloheptylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSINHUYLALJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355300 | |

| Record name | 1-cycloheptylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21043-42-5 | |

| Record name | 1-cycloheptylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21043-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Cycloheptylpiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-Cycloheptylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

1-Cycloheptylpiperazine serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and substitution processes, leading to the formation of ketones, carboxylic acids, alcohols, and amines.

Industrial Uses

In industry, this compound is employed as a building block in the production of specialty chemicals. Its unique structure allows for the development of advanced materials.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Therapeutic Potential

The compound has been investigated for its therapeutic potential in treating neurological disorders and infectious diseases. Its mechanism of action involves interaction with neurotransmitter receptors and enzymes, modulating their activities to produce physiological effects .

Study 1: Antitumor Activity

A study highlighted the antitumor activity of compounds related to this compound. These compounds were found to inhibit mRNA splicing, affecting cancer cell proliferation both in vitro and in vivo. The research focused on their efficacy against hematological malignancies, demonstrating promising results in preclinical models .

Study 2: Spliceosome Inhibition

The role of this compound derivatives in spliceosome inhibition was examined. The compounds showed enhanced potency against specific mutations linked to cancer, indicating their potential as therapeutic agents targeting splicing factors in malignancies .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-Cycloheptylpiperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. By binding to these receptors, this compound can modulate neuronal activity and exert its effects . Additionally, it may interact with other neurotransmitter receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Compounds

Cycloalkyl-Substituted Piperazines

Piperazines with cycloalkyl substituents exhibit distinct physicochemical and biological properties due to steric and electronic effects. Key examples include:

Structural Insights :

Aryl-Substituted Piperazines

Arylpiperazines, such as benzyl- and phenylpiperazines, are pharmacologically significant due to their interactions with neurotransmitter receptors. Examples include:

Benzylpiperazine Derivatives

Functional Comparisons :

- Electron-withdrawing groups (e.g., Cl in 3-CPP) enhance receptor binding affinity compared to electron-donating groups (e.g., OMe in 4-MeOPP) .

- This compound lacks aromaticity, distinguishing it from arylpiperazines in receptor interactions.

Benzhydrylpiperazine Derivatives

Key Differences :

- Benzhydryl groups confer bulkier hydrophobic character , enabling Cyclizine’s histamine H₁ receptor antagonism.

- This compound’s simpler structure lacks the aromatic interactions critical for Cyclizine’s activity.

Heteroatom-Modified Piperazines

Piperazines with heteroatom-containing substituents exhibit unique reactivity and bioactivity:

Comparison with this compound :

- Nitro and sulfonamide groups introduce hydrogen-bonding capacity and metabolic stability, unlike the inert cycloheptyl group.

Biological Activity

1-Cycloheptylpiperazine is a heterocyclic compound characterized by a cycloheptyl group attached to a piperazine ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHNCl

- Molecular Weight : 240.79 g/mol

- Physical Properties :

- Density: 0.952 g/cm³

- Boiling Point: 268.4 °C at 760 mmHg

- Melting Point: Not available

This compound primarily acts as a ligand for sigma receptors (σ1 and σ2), which are implicated in various neurological processes, including neurotransmitter release and cellular signaling pathways. The modulation of these receptors can lead to diverse physiological effects, such as:

- Neuronal Signaling : Influences neurotransmitter dynamics.

- Cellular Proliferation : Affects growth factor signaling pathways.

- Apoptosis Induction : Exhibits potential anti-cancer properties by activating intrinsic mitochondrial pathways.

Antitumor Activity

Research indicates that this compound derivatives have significant antitumor activity, particularly through the inhibition of mRNA splicing in cancer cells. For instance, studies involving E7107, a derivative of cycloheptylpiperazine, demonstrated:

- In vitro Effects : Induction of apoptosis and cell cycle arrest at G1 and G2/M phases in various tumor cell lines.

- In vivo Effects : Modulation of spliceosome activity leading to decreased levels of properly-spliced mRNA in peripheral blood mononuclear cells from patients treated with E7107 .

Neuropharmacological Effects

The compound has been explored for its anxiolytic and antidepressant potential. Its interaction with sigma receptors suggests possible therapeutic applications in treating anxiety disorders and depression by modulating neurotransmitter systems.

Other Biological Activities

This compound has been investigated for additional biological activities, including:

- Antimicrobial Properties : Some studies suggest it may exhibit antimicrobial, antifungal, and antiviral activities.

- Cell Signaling Modulation : Influences various cellular processes through receptor binding and gene expression alterations.

Table 1: Summary of Biological Activities

Clinical Implications

Clinical studies have highlighted the need for further exploration into the therapeutic applications of cycloheptylpiperazine derivatives. For example, the modulation of spliceosome activity presents a novel approach to cancer therapy, particularly for tumors with specific spliceosome mutations .

Research Gaps

Despite promising findings, there are gaps in understanding the full scope of biological activities and mechanisms associated with this compound. Future research should focus on:

- Long-term Effects : Investigating the stability and degradation products in biological systems.

- Dosage Variability : Exploring the dose-dependent effects observed in animal models.

- Mechanistic Studies : Elucidating specific pathways affected by receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.